MDCC

Description

Properties

IUPAC Name |

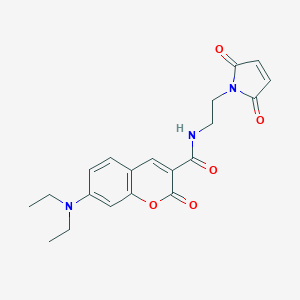

7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRUQVJIJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166097 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156571-46-9 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MDCC Fluorescent Dye: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent dye MDCC, covering its core properties, applications, and detailed experimental protocols.

This compound, or N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, is a thiol-reactive fluorescent dye widely utilized in biomedical research.[1][2][3] Its coumarin core provides desirable photophysical properties, while the maleimide group allows for specific covalent labeling of cysteine residues in proteins. This makes this compound an invaluable tool for studying protein structure, function, and dynamics.

Core Properties of this compound

This compound is characterized by its sensitivity to the local environment, with its fluorescence properties often changing upon binding to a protein or upon a conformational change in the labeled protein.[2][4] This solvatochromic nature is central to many of its applications.

| Property | Value | Reference |

| Full Chemical Name | N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide | [1][2][4] |

| CAS Number | 156571-46-9 | [1] |

| Molecular Weight | 383.40 g/mol | [1] |

| Empirical Formula | C₂₀H₂₁N₃O₅ | [1] |

| Excitation Maximum (λex) | ~430 - 439 nm | [5][6] |

| Emission Maximum (λem) | ~465 - 474 nm | [5][7] |

| Extinction Coefficient (ε) | ~46,800 M⁻¹cm⁻¹ at λmax | [8] |

| Quantum Yield (Φ) | Environment-dependent; increases significantly in non-polar environments. For this compound-PBP, it increases ~8-fold upon phosphate binding. | [7][9] |

| Fluorescence Lifetime (τ) | Environment-dependent. For this compound-PBP, it is ~0.3 ns in the absence of phosphate and ~2.4 ns in the presence of phosphate. | [7][9] |

Key Applications

The primary application of this compound is as a reporter for changes in protein conformation and for real-time measurement of enzymatic reactions.[1][10]

Biosensor for Inorganic Phosphate

A prominent application of this compound is in the creation of a biosensor for inorganic phosphate (Pi). This is achieved by labeling a specific cysteine mutant of the E. coli Phosphate-Binding Protein (PBP), typically A197C.[4][7][9] The resulting this compound-PBP conjugate exhibits a significant increase in fluorescence intensity upon binding to inorganic phosphate.[4][7][9] This system allows for the direct, real-time measurement of Pi release in enzymatic assays, such as those involving ATPases and GTPases.[10][11]

The mechanism relies on a conformational change in PBP upon phosphate binding. In the "open" conformation (without Pi), the this compound label is exposed to the aqueous solvent, resulting in lower fluorescence. Upon binding Pi, the protein transitions to a "closed" conformation, sequestering the this compound dye in a more hydrophobic environment within the protein, which leads to a substantial increase in its fluorescence quantum yield and lifetime.[7][9]

Probing Protein Conformational Changes

Due to the sensitivity of its fluorescence to the local environment, this compound is an effective probe for studying conformational changes in proteins that are not necessarily related to phosphate binding.[2][3] By introducing a cysteine residue at a specific site through mutagenesis, researchers can label the protein with this compound and monitor fluorescence changes that report on ligand binding, protein-protein interactions, or other dynamic processes.[2][3]

Fluorescence Resonance Energy Transfer (FRET)

This compound can also be utilized as a FRET donor or acceptor in combination with other fluorophores to measure intramolecular or intermolecular distances.[1]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with a cysteine residue using this compound.

Materials:

-

Protein with a free cysteine residue in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5). The buffer should be free of thiol-containing reagents.

-

This compound dye.

-

Anhydrous DMSO or DMF.

-

Reducing agent (e.g., TCEP or DTT).

-

Purification column (e.g., gel filtration or dialysis cassette).

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up a cysteine, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed before adding the dye.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling (DOL) can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of this compound (~432 nm).

-

The concentration of this compound is calculated using its extinction coefficient (ε ≈ 46,800 M⁻¹cm⁻¹).

-

The protein concentration is calculated after correcting for the absorbance of this compound at 280 nm (A₂₈₀_corrected = A₂₈₀ - (A_MDCC_max * CF)), where CF is the correction factor.

-

Phosphate Assay using this compound-PBP

This protocol outlines the use of this compound-PBP to measure inorganic phosphate concentration.

Materials:

-

Purified this compound-PBP conjugate.

-

Phosphate-free buffer (e.g., Tris, HEPES).

-

Phosphate standards of known concentrations.

-

Fluorometer with excitation at ~430 nm and emission detection at ~470 nm.

Procedure:

-

Instrument Setup:

-

Set the fluorometer to the excitation and emission wavelengths for this compound.

-

Allow the instrument to warm up and stabilize.

-

-

Standard Curve Generation:

-

Prepare a series of phosphate standards in the phosphate-free buffer.

-

For each standard, add a known concentration of this compound-PBP.

-

Measure the fluorescence intensity for each standard.

-

Plot the fluorescence intensity as a function of phosphate concentration to generate a standard curve.

-

-

Sample Measurement:

-

Add the same concentration of this compound-PBP to the experimental sample.

-

Measure the fluorescence intensity of the sample.

-

Determine the phosphate concentration in the sample by interpolating from the standard curve.

-

-

Real-time Assay:

-

For kinetic measurements of phosphate release, the reaction is initiated in the presence of this compound-PBP, and the fluorescence is monitored continuously over time. The rate of fluorescence increase corresponds to the rate of phosphate release.

-

Conclusion

This compound is a versatile fluorescent probe that offers a powerful approach to studying protein biochemistry and enzymology. Its thiol-reactivity allows for site-specific labeling, and its environmentally sensitive fluorescence provides a robust signal for monitoring protein conformational changes and ligand binding events. The this compound-PBP system, in particular, has become a widely used tool for the real-time, quantitative analysis of inorganic phosphate in a variety of biological systems. Careful consideration of experimental conditions, including buffer composition and dye-to-protein ratios, is crucial for successful labeling and reliable data acquisition.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Development of a fluorescently labeled thermostable DHFR for studying conformational changes associated with inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tocris.com [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. media.addgene.org [media.addgene.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. media.addgene.org [media.addgene.org]

- 9. Mechanism of inorganic phosphate interaction with phosphate binding protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Principle of MDCC Fluorescence: A Technical Guide for Researchers

An in-depth exploration of the core principles, applications, and methodologies of the environmentally sensitive fluorescent probe, MDCC, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, commonly known as this compound, is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. Its utility in biochemical and biophysical research stems from the sensitivity of its fluorescence properties to the local environment. This characteristic allows this compound to be employed as a reporter for various molecular events, including protein conformational changes, ligand binding, and enzyme activity. When covalently attached to a biomolecule, typically at a cysteine residue, changes in the surrounding microenvironment of the this compound moiety can be monitored through alterations in its fluorescence intensity, emission wavelength, and lifetime.

The Core Principle: Environmental Sensitivity of this compound Fluorescence

The fundamental principle underlying the application of this compound as a fluorescent reporter is its pronounced solvatochromism, meaning its spectral properties are dependent on the polarity of its immediate surroundings. The fluorescence of 7-aminocoumarins, such as this compound, is governed by the formation of a twisted intramolecular charge-transfer (TICT) state in the excited state.

In polar, protic solvents (e.g., water), the excited state of this compound can relax through the formation of a non-emissive or weakly emissive TICT state. This provides a rapid, non-radiative decay pathway, leading to quenching of the fluorescence, resulting in a low quantum yield and a short fluorescence lifetime.

Conversely, when this compound is in a non-polar, aprotic (hydrophobic) environment, the formation of the TICT state is destabilized. This reduces the rate of non-radiative decay, causing a higher proportion of the excited molecules to return to the ground state via the emission of a photon. Consequently, in a hydrophobic environment, this compound exhibits a significant increase in its fluorescence quantum yield and a longer fluorescence lifetime. This environmentally sensitive fluorescence is the cornerstone of its application in detecting molecular events that alter the local environment of the probe.[1][2]

Quantitative Data: Photophysical Properties of this compound

The photophysical properties of this compound are highly dependent on its environment. Below is a summary of key quantitative data for this compound and its application in the well-characterized this compound-PBP (phosphate-binding protein) system.

Table 1: General Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | ~46,800 M⁻¹cm⁻¹ | At λmax (~430 nm) | [3] |

| Excitation Maximum (λex) | ~425-430 nm | Aqueous buffer | [2] |

| Emission Maximum (λem) | ~474 nm | Aqueous buffer | [2] |

| Fluorescence Quantum Yield (Φf) | Low in polar solvents, increases in non-polar solvents | Varies with solvent polarity | [1][4] |

| Fluorescence Lifetime (τ) | Short in polar solvents, increases in non-polar solvents | Varies with solvent polarity | [4][5] |

Table 2: Environmental Effects on this compound Fluorescence in the this compound-PBP System

| Property | This compound-PBP (apo, no Pi) | This compound-PBP (+Pi) | Fold Change | Reference |

| Fluorescence Quantum Yield (Φf) | ~0.05 (estimated) | ~0.40 (estimated) | ~8-fold increase | [5][6] |

| Fluorescence Lifetime (τ) | 0.3 ns | 2.4 ns | 8-fold increase | [5][6] |

| Emission Maximum (λem) | 474 nm | 464 nm | Blue shift of 10 nm | [2] |

| Fluorescence Intensity | - | - | 5.3 to 13-fold increase | [2][5][6] |

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound at a specific cysteine residue.

Materials:

-

Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5).

-

This compound dye (lyophilized).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reducing agent (e.g., TCEP, DTT). Note: DTT must be removed before adding this compound.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiol-containing reagents.

-

If the cysteine residue(s) are oxidized (forming disulfide bonds), add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds. TCEP does not need to be removed before labeling. If using DTT, it must be removed by a desalting column prior to adding the dye.[7][8]

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in approximately 260 µL of solvent. Vortex briefly to ensure complete dissolution.[7]

-

-

Labeling Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~430 nm).

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of this compound at 280 nm. The correction factor (CF) for this compound is approximately 0.164 (A₂₈₀ = A_max × CF).

-

The DOL is the molar ratio of the dye to the protein.

-

Real-time Kinase Assay using an this compound-labeled Peptide Substrate

This protocol provides a framework for a continuous, real-time fluorescence-based kinase assay. The principle relies on the change in the local environment of this compound upon phosphorylation of the peptide substrate. For this assay to work, the phosphorylation event must induce a conformational change or alter the interaction of the peptide with its binding partner, thereby changing the hydrophobicity around the this compound probe.

Materials:

-

This compound-labeled peptide substrate containing a kinase recognition motif and a cysteine for labeling.

-

Kinase of interest.

-

Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂).

-

ATP solution.

-

Kinase inhibitors (for inhibitor screening).

-

Fluorometer or microplate reader capable of measuring fluorescence intensity over time.

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing the kinase and the this compound-labeled peptide substrate in the kinase reaction buffer in a cuvette or microplate well.

-

Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30°C).

-

-

Initiation of the Kinase Reaction:

-

Initiate the reaction by adding a known concentration of ATP to the reaction mixture.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity of this compound (e.g., excitation at 430 nm, emission at 470 nm) in real-time.

-

The rate of the fluorescence change is proportional to the kinase activity.

-

-

Data Analysis:

-

The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, the assay can be performed in the presence of various concentrations of a test compound, and the IC₅₀ value can be determined by plotting the reaction rates against the inhibitor concentration.

-

Visualizations

Thiol-Maleimide Reaction

Caption: Mechanism of covalent labeling of a protein's cysteine residue with this compound.

Experimental Workflow for Protein Labeling and Analysis

Caption: Workflow for labeling a protein with this compound and subsequent analysis.

Signaling Pathway for a Serine/Threonine Kinase Assay

Caption: Signaling pathway of a real-time kinase assay using an this compound-labeled peptide.

Principle of Fluorescence Resonance Energy Transfer (FRET)

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

Conclusion

This compound is a versatile and powerful fluorescent probe for studying a wide range of biological processes. Its utility is rooted in the fundamental principle of its environmental sensitivity, where changes in the local polarity around the probe are translated into measurable changes in fluorescence. By understanding the core principles of this compound fluorescence, and by employing robust experimental protocols for labeling and data acquisition, researchers can effectively utilize this tool to gain insights into protein function, enzyme kinetics, and molecular interactions, thereby advancing research and drug discovery efforts.

References

- 1. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Real-time protein kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A real-time, fluorescence-based assay for Rho-associated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of MDCC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC), a widely utilized fluorescent probe in biological research. This document provides a comprehensive overview of its excitation and emission spectra, quantum yield, and fluorescence lifetime, supported by detailed experimental methodologies and visual representations of key processes.

Core Photophysical Properties of this compound

This compound is a thiol-reactive coumarin derivative valued for its environmental sensitivity, making it a powerful tool for probing molecular interactions and conformational changes in proteins. Its fluorescence is significantly enhanced in non-polar environments, a characteristic frequently exploited in biosensing applications.

Spectral Characteristics

The excitation and emission spectra of this compound are key to its application. The expected excitation wavelength for this compound falls within the range of 416 to 425 nm. The emission maximum is consistently reported to be in the range of 460-470 nm. When conjugated to proteins, such as the A197C mutant of E. coli phosphate-binding protein (PBP), the emission maximum is observed at approximately 465 nm upon binding to inorganic phosphate (Pi).[1][2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield of this compound is highly dependent on its local environment. A dramatic example is the 8-fold increase in quantum yield observed when this compound-labeled PBP (this compound-PBP) binds to inorganic phosphate.[1][2] This change is accompanied by a significant increase in fluorescence lifetime, from 0.3 ns in the absence of Pi to 2.4 ns in its presence, consistent with the change in quantum yield.[1][2]

The table below summarizes the key quantitative data for this compound, both in its free state and when conjugated to a protein, highlighting the profound effect of the local environment on its photophysical properties.

| Property | Condition | Value | Reference |

| Excitation Maximum (λex) | Expected Range | 416 - 425 nm | |

| Emission Maximum (λem) | Expected Range | 460 - 470 nm | |

| This compound-PBP + Pi | ~465 nm | [1][2] | |

| Quantum Yield (Φ) | This compound-PBP (no Pi) | - | - |

| This compound-PBP + Pi | 8-fold increase | [1][2] | |

| Fluorescence Lifetime (τ) | This compound-PBP (no Pi) | 0.3 ns | [1][2] |

| This compound-PBP + Pi | 2.4 ns | [1][2] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. Below are detailed methodologies for protein labeling and fluorescence spectroscopy.

Protocol for Labeling Proteins with this compound

This protocol is a generalized procedure for conjugating this compound to a protein containing a free cysteine residue.

Materials:

-

Protein with a free thiol group (e.g., a cysteine-mutant protein)

-

This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[4]

-

Size-exclusion chromatography column (e.g., Sephadex) for purification[5]

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 50-100 µM.[5] If the protein contains disulfide bonds that need to be reduced to expose the thiol group, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[5]

-

This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.[4]

-

Labeling Reaction: While gently stirring the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[4]

-

Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][5]

-

Purification: Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column.[5]

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps for acquiring the fluorescence spectra of an this compound-labeled protein.

Materials:

-

This compound-labeled protein solution

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

-

Appropriate buffer solution

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound-labeled protein in the desired buffer. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 465 nm).

-

Scan a range of excitation wavelengths (e.g., 350-450 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation (e.g., 425 nm).

-

Scan a range of emission wavelengths (e.g., 440-600 nm).

-

The resulting spectrum will show the fluorescence intensity at different emission wavelengths, with the peak corresponding to the emission maximum.

-

-

Data Correction: Correct the obtained spectra for instrument-specific variations in lamp intensity and detector response.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of fluorescence.

Caption: Experimental workflow for labeling a protein with this compound and subsequent fluorescence analysis.

Caption: Simplified Jablonski diagram illustrating the processes of fluorescence excitation and emission.

This guide provides a foundational understanding of the spectral and photophysical properties of this compound, equipping researchers with the necessary knowledge to effectively utilize this versatile fluorescent probe in their scientific endeavors. The detailed protocols and visual aids serve as practical resources for experimental design and data interpretation.

References

An In-Depth Technical Guide to MDCC Protein Labeling Chemistry

Introduction

N-[2-(1-maleimido)ethyl]-7-diethylaminocoumarin-3-carboxamide, commonly known as MDCC, is a fluorescent probe widely utilized in biochemical and biophysical research.[1][2][3] It belongs to the coumarin family of fluorophores and is characterized by its high sensitivity to the local environment.[4][5][6] This property makes it an invaluable tool for investigating protein dynamics, as changes in protein conformation can alter the polarity and hydrophobicity around the attached probe, leading to a detectable change in its fluorescence signal.[1][4] this compound is a thiol-reactive dye, meaning it specifically forms a stable covalent bond with the sulfhydryl group of cysteine residues through a Michael addition reaction.[3][7][8] This specificity allows for the site-directed labeling of proteins, providing a powerful method for studying protein structure-function relationships, enzyme kinetics, and ligand-binding events in real-time.[3][9][10]

The Core Chemistry: Thiol-Maleimide Reaction

The foundation of this compound labeling is the reaction between its maleimide group and a thiol (sulfhydryl) group from a cysteine residue on a protein.[7] This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond.[7][11] This process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[7][11] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues.[7]

The reaction proceeds readily under mild, physiological conditions, making it ideal for use with sensitive biological molecules.[7]

Caption: The Michael addition reaction between the this compound maleimide and a protein's cysteine thiol.

Properties and Data Presentation

This compound's utility stems from its specific physicochemical and spectroscopic properties. Its fluorescence emission is highly dependent on the polarity of its environment, which is the basis for its use as a reporter of conformational changes.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁N₃O₅ | [2][3] |

| Molecular Weight | 383.40 g/mol | [2][3] |

| Purity (HPLC) | ≥97.0% | [3] |

| Extinction Coefficient (Coumarin) | 46,800 M⁻¹cm⁻¹ (at λmax) | [9] |

| Extinction Coefficient (this compound on Protein) | ~50,000 M⁻¹cm⁻¹ (at 419 nm in methanol) | [12] |

| Excitation Maximum (on PBP, apo) | ~425 nm | [13] |

| Emission Maximum (on PBP, apo) | ~474 nm | [13] |

| Table 1: Physicochemical and spectroscopic properties of the this compound fluorophore. |

A prime example of this compound's application is the labeling of Phosphate Binding Protein (PBP).[1][10] When this compound is attached to a cysteine residue introduced near the phosphate-binding site, its fluorescence dramatically increases upon the binding of inorganic phosphate (Pi).[1][6] This is due to the protein undergoing a conformational change that moves the this compound probe into a more hydrophobic, shielded environment.[6]

| Parameter (this compound-PBP System) | Value | Source(s) |

| Fluorescence Quantum Yield Increase (on Pi binding) | 8-fold | [6] |

| Fluorescence Intensity Increase (at 465 nm) | 13-fold | [6] |

| Fluorescence Lifetime (Apo-PBP) | 0.3 ns | [6] |

| Fluorescence Lifetime (Pi-Bound PBP) | 2.4 ns | [6] |

| Rate of Conformational Change (Cleft Closure) | 317 s⁻¹ | [6] |

| Rate of Conformational Change (Cleft Opening) | 4.5 s⁻¹ | [6] |

| Table 2: Quantitative data on the fluorescence changes and kinetics of the this compound-PBP biosensor system. |

Experimental Protocols

A successful this compound labeling experiment requires careful protein preparation, a controlled labeling reaction, and thorough purification and characterization of the final conjugate.

Caption: A flowchart outlining the key stages of a typical this compound protein labeling experiment.

Detailed Methodologies:

-

Protein Preparation and Reduction:

-

Mutagenesis and Expression: For site-specific labeling, the target protein often requires genetic modification to introduce a single cysteine residue at the desired location while removing other surface-accessible cysteines.[1][4] The mutant protein is then expressed and purified using standard chromatography techniques.[9]

-

Reduction of Disulfide Bonds: Proteins may contain disulfide bonds that are unreactive towards maleimides.[8] To free up these cysteine thiols, a reduction step is necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) to the protein solution and incubate for 20-30 minutes at room temperature.[14] TCEP is preferred as it does not need to be removed prior to the labeling reaction, unlike DTT.[14]

-

-

This compound Labeling Reaction:

-

Buffer Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5, such as PBS, HEPES, or Tris.[14][15]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14] This solution should be prepared fresh.

-

Conjugation: While gently stirring the protein solution, add the this compound stock to achieve a final molar ratio of 10:1 to 20:1 (dye:protein).[14][15] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[12][14]

-

-

Purification of the Labeled Conjugate:

-

It is crucial to remove unreacted this compound to prevent non-specific labeling and interference in fluorescence measurements.[8]

-

Purification can be achieved using size-exclusion chromatography (e.g., a desalting column), extensive dialysis, or HPLC.[8][12][15] The choice of method depends on the scale of the reaction and the properties of the protein.

-

-

Characterization and Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, must be determined.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of this compound (~430 nm, A_dye).

-

The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[9]

-

Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_prot

-

Where CF is the correction factor for the dye's absorbance at 280 nm (e.g., 0.164 for this compound) and ε_prot is the protein's molar extinction coefficient at 280 nm.[9]

-

-

The dye concentration is calculated directly from its absorbance at its λmax.

-

Dye Concentration (M) = A_dye / ε_dye

-

-

The DOL is the ratio of the dye concentration to the protein concentration.

-

Application Example: Biosensor for Enzymatic Reactions

The this compound-PBP system is a classic example of a fluorescent biosensor used to monitor enzyme activity in real-time.[3][10] For instance, it can be used to measure the rate of ATP hydrolysis by an ATPase. As the enzyme cleaves ATP, it releases inorganic phosphate (Pi). This Pi is then rapidly bound by this compound-PBP present in the solution, causing a conformational change and a corresponding increase in fluorescence, which can be monitored continuously.

Caption: The this compound-PBP system reports on ATPase activity by fluorescing upon binding released phosphate.

This compound protein labeling chemistry provides a robust and versatile platform for the site-specific interrogation of protein function. Its environmentally sensitive fluorescence, combined with the highly specific and stable nature of the thiol-maleimide reaction, allows researchers to monitor conformational changes, measure enzymatic kinetics, and develop sensitive biosensors. For scientists and professionals in drug development and molecular biology, a thorough understanding of the underlying chemistry and experimental protocols is essential for leveraging the full potential of this powerful fluorescent probe.

References

- 1. Crystal structure of phosphate binding protein labeled with a coumarin fluorophore, a probe for inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-(1-Maleimidyl)Ethyl)-7-Diethylaminocoumarin-3-Carboxamide | C20H21N3O5 | CID 5288792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Development of a fluorescently labeled thermostable DHFR for studying conformational changes associated with inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent probes of membrane surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. media.addgene.org [media.addgene.org]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Site-specific labeling of T7 DNA polymerase with a conformationally sensitive fluorophore and its use in detecting single-nucleotide polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. biotium.com [biotium.com]

The Versatility of MDCC: An In-depth Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a thiol-reactive fluorescent dye that has become an invaluable tool in biochemistry and drug discovery. Its utility stems from the maleimide group, which readily forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins. This covalent labeling allows for the introduction of a fluorescent reporter at specific sites within a protein's structure. The coumarin fluorophore of this compound exhibits environmentally sensitive fluorescence, meaning its emission properties, such as intensity and wavelength, can change in response to alterations in the local environment's polarity and viscosity. This characteristic makes this compound particularly well-suited for studying protein conformational changes, ligand binding events, and enzyme kinetics. This guide provides a comprehensive overview of this compound's applications, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Properties of this compound

This compound is favored for its relatively small size, which minimizes potential interference with protein function upon labeling. Its fluorescence is intrinsically sensitive to the polarity of its surroundings, a property that is exploited in many of its applications.[1] When this compound moves from a polar aqueous environment to a more nonpolar or hydrophobic environment, such as the interior of a protein or a binding pocket, its fluorescence quantum yield and lifetime often increase significantly.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its application in a well-characterized system, the phosphate-binding protein (PBP).

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁N₃O₅ | |

| Molecular Weight | 383.40 g/mol | |

| Excitation Maximum (λex) | ~425-430 nm | [2][3] |

| Emission Maximum (λem) | ~460-470 nm | [4] |

| Molar Extinction Coefficient (ε) | 46,800 M⁻¹cm⁻¹ (at ~432 nm) | [5] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

| Parameter | Apo-PBP (No Phosphate) | PBP + Inorganic Phosphate (Pi) | Reference |

| Fluorescence Quantum Yield | ~0.05 | Increases 8-fold (~0.4) | [6] |

| Fluorescence Lifetime | ~0.3 ns | ~2.4 ns | |

| Emission Maximum (λem) | ~470 nm | ~465 nm (slight blue shift) | [2] |

| Fluorescence Intensity Increase | - | 13-fold at 465 nm | [6] |

| Dissociation Constant (Kd) for Pi | - | ~0.1 µM | [2] |

Table 2: Fluorescence Properties of this compound-labeled Phosphate-Binding Protein (this compound-PBP).

Key Applications and Experimental Protocols

Studying Protein Conformational Changes: The Case of Phosphate-Binding Protein (PBP)

One of the most well-documented applications of this compound is in the study of the E. coli phosphate-binding protein (PBP). By introducing a cysteine residue at a specific site (A197C) and labeling it with this compound, researchers have created a sensitive biosensor for inorganic phosphate (Pi).[7] The binding of Pi to this compound-PBP induces a conformational change that shields the this compound dye from the aqueous solvent, leading to a dramatic increase in fluorescence.[6]

This protocol is adapted from established procedures for the expression, purification, and labeling of PBP.[3][5]

Materials:

-

Purified PBP (A197C) mutant in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

This compound dye dissolved in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.0-7.5)

Procedure:

-

Protein Reduction: If the cysteine residue is oxidized, it must be reduced prior to labeling. Incubate the PBP (A197C) solution with a 10-fold molar excess of DTT for 1 hour at room temperature. If using TCEP, a 2-5 fold molar excess is typically sufficient.

-

Removal of Reducing Agent: Immediately before labeling, remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.

-

Labeling Reaction:

-

Adjust the protein concentration to approximately 100 µM in the reaction buffer.

-

Slowly add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture in the dark at 4°C for 2-4 hours or overnight.

-

-

Quenching the Reaction: Add a 2-fold molar excess of a thiol-containing reagent (e.g., β-mercaptoethanol or DTT) relative to the initial this compound concentration to quench any unreacted dye.

-

Purification of Labeled Protein: Separate the this compound-labeled PBP from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of this compound (~432 nm). The following equation can be used:

Correction Factor (CF) for this compound at 280 nm is approximately 0.164.[5]

-

Protein Concentration (M) = (A₂₈₀ - (A₄₃₂ x CF)) / ε_protein

-

Dye Concentration (M) = A₄₃₂ / ε_this compound

-

Labeling Efficiency (%) = (Dye Concentration / Protein Concentration) x 100

-

Investigating Enzyme Kinetics and Drug Interactions: Dihydrofolate Reductase (DHFR)

This compound has been employed to study the conformational dynamics of enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. By labeling a cysteine introduced in a region expected to undergo conformational changes upon ligand binding, researchers can monitor the binding of substrates and inhibitors in real-time.[8] For instance, a study on Bacillus stearothermophilus DHFR used an this compound-labeled mutant (C73A/S131C) to investigate the binding kinetics of the inhibitor methotrexate.[8] The fluorescence of this compound changes as the protein conformation shifts upon inhibitor binding, providing insights into the mechanism of drug action.

Elucidating the Mechanism of Molecular Motors

Molecular motors, such as myosin and kinesin, are proteins that convert chemical energy from ATP hydrolysis into mechanical work. This compound can be used to label specific cysteine residues within these proteins to probe the conformational changes that occur during their mechanochemical cycle. For example, labeling the catalytic domain of myosin with this compound can provide a signal that reports on the different nucleotide-bound states (e.g., ATP, ADP-Pi, ADP), allowing for the dissection of the steps in the ATP hydrolysis cycle that are coupled to force generation.

Probing the Function of ABC Transporters

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP binding and hydrolysis.[9] The function of these transporters is intrinsically linked to large conformational changes. This compound labeling of cysteine residues introduced into the nucleotide-binding domains (NBDs) or transmembrane domains (TMDs) can be used to monitor these conformational transitions. For example, in P-glycoprotein, an ABC transporter involved in multidrug resistance in cancer, this compound labeling can be used to study how the binding of different drugs and ATP analogues influences the conformational state of the transporter.[10][11]

Advanced Applications in Drug Discovery

High-Throughput Screening (HTS)

The environmentally sensitive fluorescence of this compound makes it suitable for the development of high-throughput screening (HTS) assays to identify modulators of protein function.[12] For example, an assay using this compound-PBP can be used to screen for inhibitors of phosphate-releasing enzymes, where a decrease in the expected fluorescence signal would indicate inhibition. Similarly, this compound-labeled proteins that undergo a conformational change upon binding to a small molecule can be used in HTS campaigns to identify novel ligands.

Fluorescence Resonance Energy Transfer (FRET)

This compound can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study protein-protein interactions.[13] For instance, by labeling two interacting proteins with a FRET pair that includes this compound, the association and dissociation of the protein complex can be monitored in real-time. This is particularly useful for studying the kinetics of protein-protein interactions and for screening for compounds that disrupt these interactions.

Conclusion

This compound is a powerful and versatile fluorescent probe with a wide range of applications in modern biochemistry and drug discovery. Its ability to be site-specifically incorporated into proteins and to report on changes in its local environment provides a powerful tool for dissecting complex biological processes. From elucidating the fundamental mechanisms of enzyme action and molecular motors to enabling high-throughput screening for new drug candidates, this compound continues to be a valuable tool for researchers and scientists. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this versatile fluorophore in a variety of research settings.

References

- 1. Conformational changes induced by ATP-hydrolysis in an ABC transporter: a molecular dynamics study of the Sav1866 exporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5898069A - Phosphate assay - Google Patents [patents.google.com]

- 3. media.addgene.org [media.addgene.org]

- 4. 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | 156571-46-9 [sigmaaldrich.com]

- 5. media.addgene.org [media.addgene.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of phosphate binding protein labeled with a coumarin fluorophore, a probe for inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a fluorescently labeled thermostable DHFR for studying conformational changes associated with inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleotide-dependent conformational changes in HisP: molecular dynamics simulations of an ABC transporter nucleotide-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of P-Glycoprotein Reveals a Molecular Basis for Poly-specific Drug Binding | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 11. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of the MDCC Fluorophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a thiol-reactive fluorescent probe widely utilized in biological research. Its utility stems from the high sensitivity of its fluorescence emission to the polarity of its local environment. This property makes this compound an invaluable tool for studying protein conformational changes, ligand binding events, and for the development of biosensors. This guide provides a comprehensive overview of the biophysical properties of this compound, detailed experimental protocols for its use, and its applications in research and drug development.

Core Biophysical Properties

This compound is a coumarin derivative functionalized with a maleimide group, which allows for specific covalent labeling of cysteine residues in proteins. The 7-diethylamino group is crucial for its environmentally sensitive fluorescence.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative biophysical properties of the this compound fluorophore. These values can be influenced by the local environment, particularly for the fluorescence quantum yield and lifetime.

| Property | Value | Notes |

| Full Chemical Name | N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide | |

| CAS Number | 156571-46-9 | [1][2] |

| Molecular Weight | 383.40 g/mol | [1][2] |

| Molar Extinction Coefficient (ε) | 46,800 M⁻¹cm⁻¹ | At λmax (~430-432 nm)[3][4] |

| Absorption Maximum (λabs) | ~430 - 432 nm | In organic solvents[3] |

| Excitation Maximum (λex) | ~425 - 430 nm | Dependent on environment[5] |

| Emission Maximum (λem) | ~464 - 477 nm | Dependent on environment[5] |

| Stokes Shift | ~39 - 52 nm | Calculated from λex and λem |

| Fluorescence Quantum Yield (ΦF) | Highly solvent dependent. Can increase up to 8-fold upon binding to a protein and shielding from aqueous solvent. | For example, this compound-labeled phosphate-binding protein (this compound-PBP) shows an 8-fold increase in quantum yield upon phosphate binding.[5] |

| Fluorescence Lifetime (τ) | Highly solvent dependent. Ranges from sub-nanosecond in polar solvents to several nanoseconds in non-polar environments. | For this compound-PBP, the lifetime increases from 0.3 ns (in the absence of phosphate) to 2.4 ns (in the presence of phosphate).[6] |

Environmental Sensitivity

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. In polar, protic solvents like water, the fluorescence quantum yield and lifetime are significantly reduced. This is a common characteristic of 7-aminocoumarin dyes and is attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.

When this compound is covalently attached to a protein, its fluorescence properties can change dramatically upon a conformational change that alters the fluorophore's local environment. For instance, if a protein folding event moves the this compound label from an exposed, aqueous environment to a more hydrophobic pocket, a significant increase in fluorescence intensity and lifetime will be observed. This principle is the basis for using this compound as a reporter for protein dynamics.[5][6]

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general method for labeling a protein containing a free cysteine residue with this compound.

Materials:

-

Protein of interest with a single, accessible cysteine residue in a suitable buffer (e.g., 10-100 mM Tris, HEPES, or PBS, pH 7.0-7.5). Avoid buffers containing thiol reagents like DTT or β-mercaptoethanol.

-

This compound dye, dissolved in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Purification column (e.g., gel filtration, ion exchange, or affinity chromatography) to separate the labeled protein from unreacted dye.

Procedure:

-

Prepare the Protein: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL). If the protein has been stored in a buffer containing thiols, it must be removed by dialysis or buffer exchange.

-

Prepare the Dye Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to the desired stock concentration.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction mixture should be incubated in the dark at room temperature for 2 hours or overnight at 4°C. The optimal ratio and incubation time may need to be determined empirically for each protein.[7]

-

Purification: After the incubation, remove the unreacted this compound from the labeled protein. This is a critical step to reduce background fluorescence. Gel filtration chromatography (e.g., Sephadex G-25) is a common method. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.[7]

-

Characterization: Determine the degree of labeling (DOL), which is the molar ratio of the dye to the protein. This can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (~430 nm). The following formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance at the λmax of this compound.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of this compound at its λmax (46,800 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the dye at 280 nm (CF = A_280_dye / A_max_dye).

-

Workflow for Protein Labeling with this compound

Caption: Workflow for covalent labeling of a protein with the this compound fluorophore.

Fluorescence Spectroscopy

This protocol outlines a general procedure for measuring the fluorescence of an this compound-labeled protein.

Materials:

-

This compound-labeled protein in a suitable buffer.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvette.

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to ~430 nm and the emission wavelength to scan a range, for example, from 440 nm to 550 nm.[3] Set the excitation and emission slit widths to control the light intensity and spectral resolution.

-

Sample Preparation: Prepare a dilute solution of the this compound-labeled protein in the desired buffer. The absorbance of the sample at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Measurement:

-

Record a buffer blank by measuring the fluorescence of the buffer alone.

-

Measure the fluorescence emission spectrum of the this compound-labeled protein.

-

If studying a binding event, add the ligand of interest to the cuvette, mix, and record the fluorescence spectrum again.

-

-

Data Analysis: Subtract the buffer blank from the sample spectra. Analyze the changes in fluorescence intensity and/or the shift in the emission maximum to interpret the results.

Applications in Research and Drug Development

The environmentally sensitive nature of this compound makes it a powerful tool in various research areas:

-

Studying Protein Conformational Changes: this compound has been successfully used to monitor conformational changes in proteins such as phosphate-binding protein (PBP) and dihydrofolate reductase (DHFR). The change in fluorescence provides real-time information on the protein's structural dynamics.

-

Enzyme Kinetics: this compound can be used to develop continuous assays for enzyme activity. For example, this compound-PBP is used to measure the release of inorganic phosphate in real-time during enzymatic reactions.

-

Ligand Binding Assays: The change in this compound fluorescence upon ligand binding can be used to determine binding affinities (Kd). This is valuable in drug discovery for screening compound libraries and characterizing drug-target interactions.

-

Biosensor Development: The principle of environment-sensitive fluorescence allows for the development of biosensors for various analytes. By labeling a protein that undergoes a conformational change upon binding a specific molecule, this compound can be used to create a fluorescent reporter for that molecule.

Signaling Pathway of an this compound-based Biosensor

Caption: Conformational change-induced fluorescence signaling using this compound.

Conclusion

The this compound fluorophore is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug discovery. Its key strengths lie in its thiol-reactivity, allowing for site-specific protein labeling, and its environmentally sensitive fluorescence, which provides a sensitive readout for changes in protein conformation and ligand binding. By understanding its biophysical properties and following established experimental protocols, researchers can effectively employ this compound to gain valuable insights into the dynamic nature of biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives [mdpi.com]

Probing the Dynamic Landscape of Proteins: An In-depth Technical Guide to MDCC for Studying Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein conformational changes governs virtually all biological processes, from enzymatic catalysis and signal transduction to the misfolding events that precipitate disease. Understanding these dynamic shifts at a molecular level is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics. Among the arsenal of biophysical techniques available, the use of the environmentally sensitive fluorescent probe N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) has emerged as a powerful tool for monitoring real-time conformational changes in proteins. This guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing this compound in the study of protein dynamics.

Core Principles of this compound as a Conformational Probe

This compound is a thiol-reactive fluorescent dye belonging to the coumarin family. Its utility in studying protein conformational changes stems from the sensitivity of its fluorescence properties—specifically its quantum yield and emission maximum—to the polarity of its local microenvironment.[1][2] When this compound is covalently attached to a cysteine residue within a protein, its fluorescence signal can report on changes in the solvent accessibility and hydrophobicity of the labeling site.

A conformational change that moves the this compound probe from a solvent-exposed, polar environment to a more buried, hydrophobic pocket will typically result in a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum.[2][3] Conversely, a transition that exposes the probe to the aqueous solvent will lead to fluorescence quenching and a red shift. This direct correlation between fluorescence output and protein structure allows for the real-time tracking of conformational dynamics.

Key Applications in Research and Drug Discovery

The detection of protein conformational changes is a cornerstone of modern drug discovery and development.[4] Understanding how a protein's structure changes upon ligand binding, allosteric modulation, or in response to mutations is critical for identifying druggable states and designing effective therapeutics.[4] this compound-based assays can be invaluable in:

-

Target Validation: Confirming that a drug candidate induces a functional conformational change in its target protein.

-

High-Throughput Screening: Developing assays to screen for compounds that stabilize or destabilize specific protein conformations.

-

Mechanism of Action Studies: Elucidating how a drug exerts its effect by monitoring the conformational transitions it triggers.

-

Enzyme Kinetics: Studying the dynamics of substrate binding and product release by observing the accompanying conformational changes.[5]

Quantitative Analysis of this compound Fluorescence Changes

The power of this compound lies in its ability to provide quantifiable data on protein conformational changes. The following table summarizes key quantitative parameters from studies utilizing this compound.

| Protein Studied | Conformational Change Trigger | Fluorescence Change | Emission Max Shift (nm) | Fluorescence Lifetime (ns) | Reference |

| E. coli Phosphate Binding Protein (PBP) | Phosphate Binding | 13-fold intensity increase | Red shift upon mismatch binding | Apo: 0.3, Holo: 2.4 | [2] |

| T7 DNA Polymerase (E514C) | Correct dNTP binding | 30% intensity decrease | - | - | [6] |

| T7 DNA Polymerase (E514C) | Mismatched dNTP binding | 40% intensity increase | Blue shift upon mismatch binding | - | [6] |

| Bacillus stearothermophilus DHFR | Methotrexate (MTX) binding | Reports on binding to one of two conformers | - | - | [7] |

Experimental Protocols

A successful this compound experiment requires careful planning and execution, from protein engineering and labeling to data acquisition and analysis.

Protein Engineering and Preparation

The first critical step is the introduction of a unique, reactive cysteine residue at a site that is expected to undergo a change in its local environment during the conformational transition of interest.

-

Site-Directed Mutagenesis: If the protein of interest does not have a suitable cysteine, one must be introduced via site-directed mutagenesis. Conversely, any native cysteines that are not in the region of interest and could lead to non-specific labeling should be mutated to another amino acid, such as alanine or serine.[1]

-

Protein Expression and Purification: The engineered protein is then expressed and purified using standard chromatography techniques. It is crucial to ensure the protein is pure and properly folded.

This compound Labeling of the Protein

The following is a general protocol for labeling a protein with this compound. Optimization of parameters such as dye-to-protein ratio and incubation time may be necessary for each specific protein.

-

Prepare Protein Solution: Dissolve the purified protein in a suitable buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5) at a concentration of 50-100 µM.[8] If the cysteine to be labeled is involved in a disulfide bond, it may be necessary to first reduce the protein with a reducing agent like TCEP, followed by its removal.[8]

-

Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[6][8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][8]

-

Purification of Labeled Protein: Remove the unreacted, free dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis.[8]

Characterization of Labeled Protein

It is essential to characterize the labeled protein to determine the efficiency of the labeling reaction.

-

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of this compound (around 420-430 nm).[5] The following formula can be used: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the dye's maximum absorbance wavelength, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its absorbance maximum, and CF is a correction factor for the dye's absorbance at 280 nm.[5]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the covalent attachment of the dye to the protein and to verify the labeling site.

Fluorescence Measurements

Fluorescence measurements are performed using a fluorometer.

-

Excitation and Emission Wavelengths: For this compound, the excitation wavelength is typically around 425 nm, and the emission is monitored over a range of approximately 440-550 nm.[5]

-

Data Acquisition: Record the fluorescence spectrum of the labeled protein in the absence of the ligand or stimulus that is expected to induce a conformational change. Then, add the ligand and record the spectrum again. For kinetic studies, the fluorescence intensity at a fixed wavelength (typically the emission maximum) is monitored over time.

-

Data Analysis: The change in fluorescence intensity, the shift in the emission maximum, and the kinetics of the fluorescence change are analyzed to provide insights into the protein's conformational dynamics.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in this compound-based studies of protein conformational changes.

References

- 1. Crystal structure of phosphate binding protein labeled with a coumarin fluorophore, a probe for inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 5. media.addgene.org [media.addgene.org]

- 6. Site-specific labeling of T7 DNA polymerase with a conformationally sensitive fluorophore and its use in detecting single-nucleotide polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a fluorescently labeled thermostable DHFR for studying conformational changes associated with inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

Selecting the Optimal Fluorescent Probe for Protein Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of fluorescent probes has revolutionized the study of proteins, enabling researchers to visualize, track, and quantify protein function and dynamics in real-time within the complex environment of living cells. The selection of an appropriate fluorescent probe is a critical determinant for the success of such experiments. This in-depth technical guide provides a comprehensive overview of the key considerations for choosing a fluorescent probe for protein studies. It covers the fundamental principles of fluorescence, compares the different classes of fluorescent probes, details various protein labeling strategies, and discusses advanced applications. This guide aims to equip researchers with the necessary knowledge to make informed decisions when selecting fluorescent probes to achieve high-quality, reproducible data in their protein research.

Introduction to Fluorescence in Protein Studies

Fluorescence is a molecular phenomenon where a molecule, known as a fluorophore or fluorescent probe, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This process, involving an excited electronic state, is highly sensitive to the local environment of the fluorophore.[2] When a fluorescent probe is attached to a protein of interest, it acts as a reporter, providing information about the protein's localization, concentration, conformational changes, and interactions with other molecules.[1][2] The versatility, sensitivity, and quantitative capabilities of fluorescence-based techniques have made them indispensable tools in modern biological research and drug discovery.[1]

Core Principles for Fluorescent Probe Selection

The ideal fluorescent probe should be bright, stable, and minimally perturbing to the protein's natural function.[3] The selection process involves a careful evaluation of several key parameters of the probe and its compatibility with the experimental system.

Photophysical Properties

The photophysical properties of a fluorescent probe are the most critical factors to consider. These intrinsic characteristics determine the performance of the probe in a given application.

-

Excitation and Emission Spectra: The excitation spectrum is the range of wavelengths of light that the fluorophore can absorb, while the emission spectrum is the range of wavelengths of light it emits.[4] These spectra should be compatible with the available light sources and detectors of the fluorescence imaging system.[5] For multi-color imaging, it is crucial to select probes with minimal spectral overlap to avoid signal bleed-through.[5][6]

-

Quantum Yield (QY): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield results in a brighter fluorescent signal.

-

Extinction Coefficient (ε): This parameter reflects how strongly the fluorophore absorbs light at a given wavelength.[4] A higher extinction coefficient contributes to a brighter signal.

-

Brightness: The brightness of a fluorescent probe is the product of its extinction coefficient and quantum yield.[4][6] It is a key determinant of the signal-to-noise ratio in an experiment.

-

Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[4] High photostability is essential for long-term imaging experiments.[6]

-

Lifetime: The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. It is typically in the nanosecond range and can be sensitive to the local environment, providing an additional dimension of information in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Physical and Chemical Properties

Beyond the photophysical characteristics, the physical and chemical properties of the probe are also important considerations.

-

Size and Molecular Weight: The size of the fluorescent probe can be a significant factor, especially when labeling small proteins or when steric hindrance is a concern.[3] Large probes, such as fluorescent proteins, may interfere with the protein's function.[3]

-

Solubility and Charge: The probe should be soluble in the aqueous buffers used for biological experiments and its charge should not lead to non-specific interactions with other molecules.[7]

-

Environmental Sensitivity: Some fluorescent probes are sensitive to their local environment, such as pH, ion concentration, or polarity.[8] While this can be exploited to create biosensors, it can also be an undesirable source of artifacts if not properly controlled.

Types of Fluorescent Probes for Protein Studies

Fluorescent probes for protein studies can be broadly categorized into three main classes: fluorescent proteins, organic dyes, and quantum dots.

Fluorescent Proteins (FPs)

Fluorescent proteins are genetically encoded probes that can be fused to a protein of interest, allowing for specific labeling in living cells.[][10] The most well-known example is the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria.[10]

-

Advantages:

-

Genetic Encoding: Enables highly specific labeling of proteins in living cells with a 1:1 stoichiometry.[3][]

-

Versatility: A wide palette of colors, from blue to far-red, is available, allowing for multicolor imaging.[6][10]

-

Biosensor Development: FPs can be engineered to create biosensors that report on specific cellular events.[2]

-

-

Disadvantages:

-

Large Size: FPs are relatively large (around 27 kDa), which can perturb the function of the target protein.[3][11]

-

Maturity Time: FPs require time to fold and form their chromophore, which can be a limitation for studying rapid processes.[6]

-

Lower Photostability and Brightness: Compared to many organic dyes, FPs are generally less bright and more susceptible to photobleaching.[3][11]

-

Oligomerization: Some FPs have a tendency to form dimers or tetramers, which can lead to artifacts.[6]

-

Organic Dyes

Organic dyes are small, synthetic fluorescent molecules that can be chemically conjugated to proteins.[5] They offer a wide range of photophysical properties and are often brighter and more photostable than fluorescent proteins.[3][12]

-

Advantages:

-

Small Size: Their small size minimizes potential interference with protein function.[3][13]

-

High Brightness and Photostability: Many organic dyes are exceptionally bright and resistant to photobleaching, making them ideal for demanding applications like single-molecule imaging and super-resolution microscopy.[11][12]

-

Wide Range of Chemistries: A variety of reactive groups are available for covalent attachment to specific amino acid side chains.[14]

-

-

Disadvantages:

-

Less Specific Labeling: Achieving specific labeling can be challenging and may require protein engineering.[3]

-